1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to a pyrazole ring imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with trifluoromethylating agents under specific conditions . The reaction conditions often require the use of metal catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one
- 1-(3-(4-(3,4-difluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-1H,4H,5H,6H,7H-pyrazolo(3,4-c)pyridin-6-yl)ethan-1-one
Uniqueness: 1-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific trifluoromethylated pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .
Properties
Molecular Formula |
C6H5F3N2O |
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Molecular Weight |
178.11 g/mol |
IUPAC Name |
1-[1-(trifluoromethyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-4(12)5-2-10-11(3-5)6(7,8)9/h2-3H,1H3 |
InChI Key |
XAIZGSYENXTUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C(F)(F)F |
Origin of Product |
United States |
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